molecular formula C6H3ClFN3 B1462921 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1020253-21-7

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1462921
CAS RN: 1020253-21-7
M. Wt: 171.56 g/mol
InChI Key: MPWOTLGGVKVFFF-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H3ClFN3 and a molecular weight of 171.6 . It is used in proteomics research .


Synthesis Analysis

The synthesis of related compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Proteomics Research

“6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or protein abundance in different conditions .

Pharmacological Potentials

Triazole compounds, which include “6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine”, show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Antifungal Activities

Some compounds similar to “6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine” have shown weak to good antifungal activities against Rhizoctonia cerealis . The inhibitory rates of these compounds range from 20.5 to 70.9% .

Antiviral Activity

Compounds similar to “6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine” have been tested for potential antiviral activity . These tests were conducted using an improved plaque-reduction assay against Herpes simplex virus grown on Vero African monkey kidney cells .

Energy Gap Studies

In some studies, it has been assumed that compounds with higher energy gaps exhibit higher antifungal activity . As such, “6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine” could potentially be studied in this context .

properties

IUPAC Name

6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWOTLGGVKVFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674365
Record name 6-Chloro-8-fluoro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

1020253-21-7
Record name 6-Chloro-8-fluoro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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